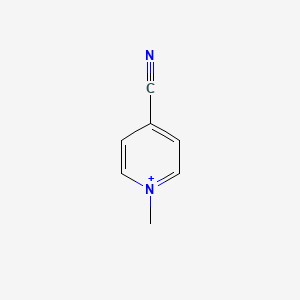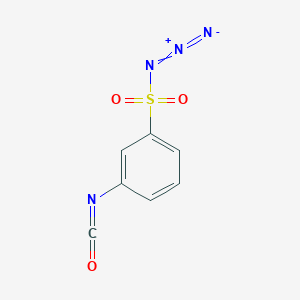
3-Isocyanatobenzene-1-sulfonyl azide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Isocyanatobenzene-1-sulfonyl azide is an organic compound that belongs to the class of sulfonyl azides. These compounds are known for their high reactivity and versatility in various chemical reactions. The structure of this compound consists of a benzene ring substituted with an isocyanate group (-NCO) and a sulfonyl azide group (-SO2N3). This unique combination of functional groups makes it a valuable reagent in organic synthesis and material science.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-Isocyanatobenzene-1-sulfonyl azide typically involves the reaction of 3-isocyanatobenzenesulfonyl chloride with sodium azide. The reaction is carried out in an organic solvent such as acetonitrile or dimethyl sulfoxide (DMSO) under controlled temperature conditions to ensure the stability of the azide group. The general reaction scheme is as follows:
[ \text{3-Isocyanatobenzenesulfonyl chloride} + \text{Sodium azide} \rightarrow \text{this compound} + \text{Sodium chloride} ]
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful handling of reagents and control of reaction conditions to ensure safety and high yield. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
3-Isocyanatobenzene-1-sulfonyl azide undergoes various types of chemical reactions, including:
Substitution Reactions: The azide group can participate in nucleophilic substitution reactions, where it is replaced by other nucleophiles.
Reduction Reactions: The azide group can be reduced to an amine group using reducing agents such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation.
Cycloaddition Reactions:
Common Reagents and Conditions
Nucleophilic Substitution: Sodium azide (NaN3) in polar aprotic solvents like acetonitrile or DMSO.
Reduction: Lithium aluminum hydride (LiAlH4) or palladium on carbon (Pd/C) with hydrogen gas.
Cycloaddition: Copper(I) catalysts for Huisgen cycloaddition with alkynes.
Major Products Formed
Substitution: Formation of substituted benzene derivatives.
Reduction: Formation of primary amines.
Cycloaddition: Formation of 1,2,3-triazoles.
Applications De Recherche Scientifique
3-Isocyanatobenzene-1-sulfonyl azide has a wide range of applications in scientific research:
Biology: Employed in bioconjugation techniques to label biomolecules with azide groups for further functionalization.
Medicine: Utilized in the synthesis of pharmaceutical compounds, particularly in the development of triazole-based drugs.
Industry: Applied in material science for the cross-linking of polymers and the synthesis of high-performance materials.
Mécanisme D'action
The mechanism of action of 3-Isocyanatobenzene-1-sulfonyl azide involves the reactivity of its functional groups. The azide group can act as a nucleophile or participate in cycloaddition reactions, while the isocyanate group can react with nucleophiles such as amines to form ureas. The molecular targets and pathways involved depend on the specific reaction and application.
Comparaison Avec Des Composés Similaires
3-Isocyanatobenzene-1-sulfonyl azide can be compared with other sulfonyl azides such as:
- p-Acetamidobenzenesulfonyl azide
- p-Dodecylbenzenesulfonyl azide
- Imidazole-1-sulfonyl azide
These compounds share similar reactivity but differ in their substituents, which can influence their solubility, stability, and specific applications. The unique combination of isocyanate and sulfonyl azide groups in this compound makes it particularly valuable for certain synthetic and industrial processes.
Propriétés
Numéro CAS |
6752-37-0 |
|---|---|
Formule moléculaire |
C7H4N4O3S |
Poids moléculaire |
224.20 g/mol |
Nom IUPAC |
N-diazo-3-isocyanatobenzenesulfonamide |
InChI |
InChI=1S/C7H4N4O3S/c8-10-11-15(13,14)7-3-1-2-6(4-7)9-5-12/h1-4H |
Clé InChI |
NSKZSWLUHSSGCF-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=CC(=C1)S(=O)(=O)N=[N+]=[N-])N=C=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



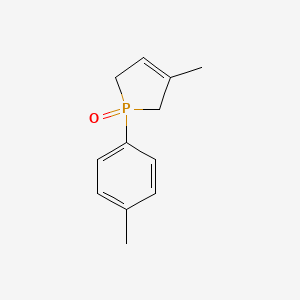


![2-Ethoxy-4-[(3-methylbutyl)carbamoyl]phenyl ethyl carbonate](/img/structure/B14727070.png)
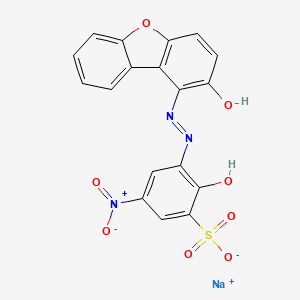

![6-Phenyl-5-[(e)-phenyldiazenyl]pyrimidine-2,4-diamine](/img/structure/B14727090.png)
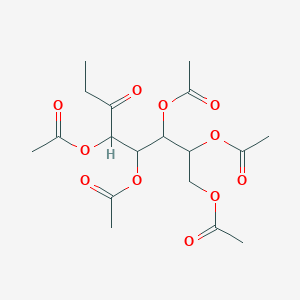
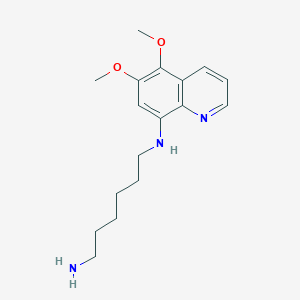


![N-[2-oxo-2-[6-[[2-(quinoxaline-2-carbonylamino)acetyl]amino]hexylamino]ethyl]quinoxaline-2-carboxamide](/img/structure/B14727110.png)
